4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid
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Overview
Description
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid typically involves a multicomponent reaction. One common method is the electrophilic substitution reaction using cobalt-based phosphate catalysts. This approach allows for the synthesis of oxazine derivatives with high yields and under environmentally friendly conditions . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using green chemistry principles. For instance, a one-pot solvent-free synthesis method using a magnetically recyclable solid acid catalyst has been developed. This method is efficient, environmentally friendly, and suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction is facilitated by cobalt-based phosphate catalysts.
C–H Activation/Cyclization: Promoted by visible light, this reaction involves the formation of a new C–O bond.
Common Reagents and Conditions
Cobalt-based Phosphate Catalysts: Used in electrophilic substitution reactions.
Visible Light and Aerial Oxygen: Used in C–H activation/cyclization reactions.
Major Products
The major products formed from these reactions are oxazine derivatives, which have significant biological activities and pharmacological effects .
Scientific Research Applications
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of anti-cancer drugs and other pharmacologically active compounds.
Materials Science: Employed in the development of new materials with unique properties.
Biological Research: Investigated for its antibacterial, antiepileptic, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with protein kinases, HIV inhibitors, and other molecular targets . The exact pathways and molecular interactions are still under investigation, but the compound’s structural versatility allows it to engage in multiple biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dihydro-1-aryl-3H-naphtho[1,2-e][1,3]oxazin-3-one
- 8,9,10,12-tetrahydro-7aH-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine
Uniqueness
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid stands out due to its unique combination of a naphtho-oxazine structure with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)14-5-8-15(9-6-14)20-11-17-16-4-2-1-3-13(16)7-10-18(17)23-12-20/h1-10H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSLVJSSIEFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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